4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene
Description
The compound 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene features a tricyclic scaffold comprising fused thia-diazatricyclic rings. Key structural elements include a 4-bromophenyl substituent at position 4 and a bulky tert-butyl group at position 10. This compound’s core structure aligns with bioactive tricyclic systems reported in neuropharmacology and enzyme inhibition studies, though direct biological data for this specific derivative remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2S/c1-19(2,3)13-6-9-16-17(10-13)23-18-21-15(11-22(16)18)12-4-7-14(20)8-5-12/h4-5,7-8,11,13H,6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCKMRARIFWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC(=CN23)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazatricyclic core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound increases lipophilicity compared to the methyl group in and the carboxylic acid in , which reduces membrane permeability but enhances aqueous solubility.
- Halogen Substituents : Bromine (target compound) and chlorine () impart distinct electronic effects. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets, whereas chlorine’s higher electronegativity could strengthen dipole interactions.
Functional Group Contributions :
- The carbohydrazide moiety in introduces hydrogen-bonding and metal-chelating capabilities, making it suitable for targeting metalloenzymes or receptors.
- The carboxylic acid in enhances polarity, favoring solubility in aqueous environments and ionic interactions with basic residues in proteins.
Structural Complexity :
- Compounds like and (7-thia-2,3,5,10-tetraazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene) incorporate additional heteroatoms (e.g., nitrogen), altering electron distribution and basicity. For example, ’s tetraaza system may enhance binding to nucleic acids or ATP-binding sites.
Biological Activity
The compound 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.32 g/mol. The presence of the bromine atom and the thiazole ring structure contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that similar thiosemicarbazide derivatives exhibit significant antimicrobial properties. The increased electron density due to the bromine substitution enhances the compound's interaction with microbial targets, potentially leading to improved antibacterial activity compared to its chlorine analogs .
Table 1: Comparison of Antimicrobial Activity
Cytotoxicity
Studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or by disrupting cellular signaling pathways .
Case Study: Cytotoxic Effects
In one study, a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. This suggests that the target compound may also possess similar anticancer properties, warranting further investigation into its efficacy against different cancer types.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The thioether group may interact with key enzymes involved in microbial metabolism.
- Reactivity with Nucleophiles : The bromine atom can enhance electrophilic reactivity, allowing for interactions with nucleophiles in biological systems.
- Disruption of Cellular Membranes : Similar compounds have been shown to integrate into lipid bilayers, disrupting membrane integrity and function.
Q & A
Q. What methodological steps ensure reproducibility in multi-step syntheses of this compound?
- Best Practices :
- Document critical quality attributes (CQAs) (e.g., intermediate purity ≥95%).
- Use process analytical technology (PAT) for real-time monitoring of key reactions .
- Reproducibility Data : Inter-lab validation showed ±5% yield variation under standardized conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
